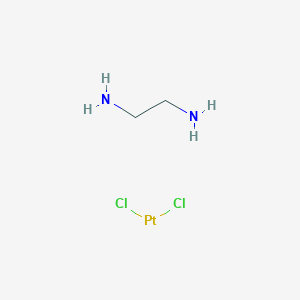

Dichloro(ethylenediamine)platinum(II)

Description

Historical Context and Significance in Platinum-Based Chemotherapy Research

The discovery of cisplatin's anticancer properties in the 1960s marked a turning point in oncology and spurred the development of a new class of chemotherapeutic agents. This led to the synthesis and investigation of numerous platinum-containing compounds to improve efficacy and understand the mechanisms of action. Dichloro(ethylenediamine)platinum(II) emerged as a key second-generation analogue.

Its significance lies in its utility as a comparative model to elucidate the structure-activity relationships of platinum drugs. Researchers have used it to probe the fundamental chemical and biological processes that underpin the therapeutic effects and limitations of platinum-based agents. nih.gov Studies involving dichloro(ethylenediamine)platinum(II) have been instrumental in exploring aspects like DNA binding, the nature of DNA adducts, and the mechanisms of cellular resistance. nih.govosti.gov For instance, early research focused on characterizing the adducts it formed with DNA, confirming that like cisplatin (B142131), it primarily forms intrastrand cross-links. osti.gov

Rationale for Dichloro(ethylenediamine)platinum(II) as a Subject of Advanced Research

The rationale for the continued and advanced study of dichloro(ethylenediamine)platinum(II) stems from its unique characteristics that allow for detailed mechanistic investigations. The ethylenediamine (B42938) ligand forms a stable five-membered chelate ring with the platinum center, which influences the compound's reactivity, stability, and interaction with biological macromolecules compared to the two ammine ligands of cisplatin.

This compound is particularly valuable in studies of drug resistance. nih.govaacrjournals.org By comparing the cellular pharmacology of dichloro(ethylenediamine)platinum(II) in both cisplatin-sensitive and cisplatin-resistant cancer cell lines, researchers can identify specific defects in drug uptake, intracellular trafficking, and DNA interaction that contribute to resistance. nih.govaacrjournals.org Furthermore, its structural differences are hypothesized to affect its ability to utilize various cellular transporters, making it a useful probe for investigating the complex mechanisms of drug entry into cells. wku.edu The compound also serves as a foundational structure for the synthesis of more complex, targeted platinum agents, such as those linked to estrogen derivatives. nih.gov

Scope and Objectives of Scholarly Inquiry into its Biological Activity and Mechanisms

Scholarly inquiry into dichloro(ethylenediamine)platinum(II) is focused and multifaceted, aiming to unravel the intricacies of its biological behavior. Key areas of investigation include:

DNA Interaction and Adduct Formation: A primary objective is to characterize the kinetics and specificity of its binding to DNA. nih.govosti.gov Research has reevaluated the interaction of cis-dichloro(ethylenediamine)platinum(II) with DNA, noting that intrastrand cross-links are the predominant form of DNA modification. osti.gov Studies have also investigated how the nature of the non-leaving ligand affects the rate of cross-link formation. nih.gov

Cellular Pharmacology: A significant portion of research is dedicated to understanding how the compound is taken up, processed, and removed by cancer cells. nih.govaacrjournals.org Studies have compared its cellular accumulation and DNA adduct formation in cisplatin-sensitive and resistant human ovarian carcinoma cells. nih.govaacrjournals.org These investigations have revealed that resistance can be linked to both impaired drug uptake and a decreased ability of the intracellular drug to react with DNA. nih.govaacrjournals.org

Mechanisms of Resistance: A central goal is to use dichloro(ethylenediamine)platinum(II) to decipher the mechanisms of cisplatin resistance. For example, in a cisplatin-resistant non-small cell lung cancer cell line, cellular accumulation of dichloro(ethylenediamine)platinum(II) was markedly decreased to 32% of that in the sensitive parent cell line. nih.gov This points to defective drug accumulation as a key resistance mechanism. nih.gov

Influence on Cellular Transport: Research also explores how this platinum compound might interfere with the transport of essential metals like iron and copper, suggesting that its mode of entry into cells could involve transporters for other metals. wku.edu

Photochemical Activation: Some studies have explored the photoactivation of dichloro(ethylenediamine)platinum(II), which can induce the substitution of its chloride ligands, presenting an alternative pathway for its activation and interaction with biological targets. researchgate.net

Data Tables

Physical and Chemical Properties of Dichloro(ethylenediamine)platinum(II)

| Property | Value |

| Chemical Formula | (H₂NCH₂CH₂NH₂)PtCl₂ samaterials.com |

| Molecular Weight | 326.09 g/mol nih.gov |

| Appearance | Yellow powder samaterials.com |

| CAS Number | 14096-51-6 scbt.com |

| Solubility | Soluble in hot water; sparingly soluble in water; insoluble in ethanol. samaterials.com |

Comparative Cellular Pharmacology in Ovarian Carcinoma Cells (2008 vs. 2008/C13*5.25)

| Parameter | Cisplatin-Sensitive (2008) | Cisplatin-Resistant (2008/C13*5.25) |

| Relative [³H]DEP Uptake Rate Constant | 100% | 25% nih.govaacrjournals.org |

| Relative DNA Intrastrand Adduct Formation | 100% | 11% nih.govaacrjournals.org |

| Steady-State Intracellular to Extracellular Concentration Ratio | 7.7 | 11.7 nih.govaacrjournals.org |

Properties

IUPAC Name |

dichloroplatinum;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABILRJNNFCPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14096-51-6 | |

| Record name | Dichloro(ethylenediamine)platinum(II) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(ethylenediamine)platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Modulation of Dichloro Ethylenediamine Platinum Ii Complexes

Methodologies for the Preparation of Dichloro(ethylenediamine)platinum(II)

The primary and most common method for synthesizing dichloro(ethylenediamine)platinum(II) involves the reaction of an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylenediamine (B42938) (en). mdpi.com The stoichiometry of this reaction is critical; using a 1:1 molar ratio of the platinum salt to the ethylenediamine ligand favors the formation of the desired neutral complex, [Pt(en)Cl₂]. If an excess of ethylenediamine is used, the reaction can proceed to form the bis-chelated ionic complex, [Pt(en)₂]Cl₂. mdpi.com The reaction is typically carried out in an aqueous medium, and the product, which is sparingly soluble in cold water but more so in hot water, can be isolated upon cooling. samaterials.com

Alternative synthetic strategies have also been developed. One such method utilizes cis-[PtCl₂(DMSO)₂] (where DMSO is dimethyl sulfoxide) as the platinum precursor. nih.govsemanticscholar.org In this procedure, the chelating ethylenediamine ligand displaces the two DMSO ligands to yield cis-[Pt(en)Cl₂]. nih.gov This route can be advantageous in certain contexts, particularly when seeking to avoid aqueous media or when starting from a different platinum source. The synthesis of related platinum(II) complexes can also be achieved by reacting K₂[PtCl₄] with the appropriate ligand in a solution at room temperature. researchgate.netresearchgate.net The resulting complexes are often characterized using various spectroscopic methods, including Infrared (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and ESI mass spectrometry to confirm their structure and purity. rsc.orgrsc.org

The general reaction scheme starting from potassium tetrachloroplatinate(II) is as follows: K₂[PtCl₄] + H₂NCH₂CH₂NH₂ → [Pt(H₂NCH₂CH₂NH₂)Cl₂] + 2 KCl

This foundational synthesis provides a robust platform for the production of dichloro(ethylenediamine)platinum(II), a key intermediate for further derivatization and study. samaterials.com

Stereochemical Control and Its Biological Implications

The three-dimensional arrangement of ligands around the central platinum atom is a paramount determinant of the biological activity of platinum complexes. For dichloro(ethylenediamine)platinum(II) and its derivatives, stereochemical considerations, including isomerism and chirality, are crucial.

In square planar platinum(II) complexes with the general formula [PtA₂X₂], two geometric isomers, cis and trans, are possible. libretexts.org In the cis isomer, identical ligands are positioned adjacent to each other (at 90°), while in the trans isomer, they are on opposite sides (at 180°). libretexts.org However, due to the bidentate nature of the ethylenediamine ligand, which chelates to the platinum center, it can only span adjacent coordination sites. This geometric constraint means that dichloro(ethylenediamine)platinum(II) can only exist in the cis configuration.

The biological importance of this fixed cis geometry is profound. It is well-established from studies of its analogue, cisplatin (B142131) (cis-diamminedichloroplatinum(II)), that the cis arrangement is essential for anticancer activity. ijcpa.in The cis geometry allows the complex, after hydrolysis of the chloride ligands, to form specific intrastrand cross-links with DNA, primarily at adjacent guanine (B1146940) bases (GG adducts). nih.govnih.gov These adducts create a significant kink in the DNA structure, which disrupts replication and transcription, ultimately leading to apoptosis in cancer cells. nih.gov

In contrast, the trans isomers, such as transplatin, are biologically inactive. ijcpa.in The 180° separation of the leaving groups in the trans configuration prevents the formation of the specific 1,2-intrastrand adducts that are critical for the cytotoxic effect. nih.gov While trans complexes can bind to DNA, they form different types of adducts, such as interstrand cross-links or monofunctional adducts, which are more easily repaired by cellular mechanisms. Furthermore, there are kinetic differences in reactivity; ligands oriented in the trans position tend to be substituted more rapidly than those in the cis position, which can lead to faster deactivation of trans isomers before they reach their biological target. semanticscholar.orgijcpa.in

While the parent dichloro(ethylenediamine)platinum(II) molecule is achiral, the introduction of substituents on the ethylenediamine backbone can create one or more chiral centers, leading to enantiomeric pairs of platinum complexes. The stereochemistry of these chiral ligands can have a significant impact on the complex's interaction with inherently chiral biomolecules like DNA.

Research has shown that the stereoisomerism of the diamine ligand influences the structure and formation of platinum-DNA adducts. The interaction is stereoselective, meaning that different enantiomers can exhibit different binding affinities and form distinct adduct structures. For instance, studies using analogues have revealed that the adducts formed at AG sequences in DNA consistently have the adenine (B156593) base located on the 5'-terminus of the dinucleotide sequence. nih.gov

Rational Ligand Design and Derivatization for Functional Enhancement

Modifying the ethylenediamine ligand is a primary strategy for tuning the properties of dichloro(ethylenediamine)platinum(II) to improve its therapeutic profile, including enhancing its efficacy, altering its selectivity, and overcoming mechanisms of drug resistance.

A wide array of derivatives has been synthesized by introducing various substituents onto the ethylenediamine ligand. nih.gov These modifications aim to alter the steric and electronic properties of the complex, which in turn influences its lipophilicity, cellular uptake, and reactivity. nih.gov For example, platinum complexes with N,N'-bis(2-chloroethyl)ethylenediamine have been prepared to combine the platinum's coordinating ability with the alkylating properties of the ligand. nih.gov

Studies have systematically explored how different side chains on the ethylenediamine backbone affect antitumor activity. nih.gov Key findings from this research are summarized in the table below.

| Substituent Type on Ethylenediamine | Observed Antitumor Activity | Reference |

| Ammonium (B1175870) Groups | Inactive | nih.gov |

| 'N-bound' Carbamates with Hydrophobic Groups | Highly active in vitro and in vivo | nih.gov |

| 'O-bound' Carbamates or Urea Groups | Decreased in vivo activity | nih.gov |

| Sulfonamide Derivatives | Inactive | nih.gov |

| Bulky Bicycloalkyl Groups | Good to excellent activity | nih.gov |

| Propionate Ester Ligands | Active against cisplatin-resistant cells | nih.gov |

| Phenylenediamine or Benzyl Ethylenediamine | Variable, generally less active than cisplatin | researchgate.net |

These studies demonstrate that steric features, rather than just polarity, play a crucial role in the antitumor efficacy of these complexes. nih.gov The synthesis of these novel derivatives often involves multi-step procedures and requires extensive characterization by techniques such as single-crystal X-ray analysis to elucidate the precise coordination geometry and intermolecular interactions. rsc.orgrsc.org

The rational design of ligands extends beyond simple substitution to the integration of functional moieties intended to direct the complex's biological activity. By modifying the ethylenediamine ligand, researchers aim to influence specific cellular processes and overcome resistance. For instance, structural modifications can affect how the platinum complex is transported into the cell, potentially by exploiting different cellular transporters. wku.edu

Ligand modifications have been shown to directly impact the mechanism of cell death induced by the platinum complex. Certain derivatives of ethylenediamine-N,N'-di-propionate have been found to induce caspase-dependent apoptosis and autophagy in cisplatin-resistant colon cancer cells. nih.gov The introduction of N-substituted carboxylate groups has led to complexes that can induce oxidative stress, suggesting alternative or complementary mechanisms of action. rsc.org Some of these novel platinum(IV) derivatives are designed as prodrugs that can be reduced to the active platinum(II) species within the tumor's reductive environment, a strategy aimed at improving selectivity and reducing systemic toxicity. rsc.org

Moreover, the development of dinuclear platinum(II) complexes, where two platinum-ethylenediamine units are linked by a bridging ligand, represents another advanced design strategy. nih.gov These larger molecules can form different types of DNA adducts, such as long-range intrastrand or interstrand cross-links, which may be more difficult for cellular repair mechanisms to remove, potentially leading to enhanced cytotoxicity and a different spectrum of activity. nih.gov

Molecular and Cellular Mechanisms of Action of Dichloro Ethylenediamine Platinum Ii

Cellular Permeation and Intracellular Distribution Kinetics

The entry of dichloro(ethylenediamine)platinum(II), hereafter referred to as Pt(en)Cl2, into cancer cells is a critical determinant of its cytotoxic activity. The process is complex, involving multiple potential pathways, and is a key factor in both sensitivity and resistance to the compound.

While the precise transport mechanisms for Pt(en)Cl2 are not fully elucidated, it is hypothesized that, like other platinum-based drugs, it utilizes transporters for other metals to gain entry into the cell. wku.edu The structure of the platinum compound is believed to influence which transporters it can exploit, and the expression of these transporters can vary between different cell types. wku.edu

For the related compound cisplatin (B142131), the copper transporter 1 (CTR1) and organic cation transporter 2 (OCT2) have been identified as playing a role in cellular uptake. ajuronline.orgresearchgate.net Severe nephrotoxicity associated with some platinum compounds is partly attributed to transporter-mediated uptake in the kidneys. ajuronline.org Studies on cisplatin-resistant cell lines, which show cross-resistance to Pt(en)Cl2, suggest that impaired influx or defective uptake mechanisms are a primary reason for the resistance phenotype. nih.govnih.govaacrjournals.org For instance, a significant decrease in the accumulation of Pt(en)Cl2 (referred to as cis-DEP) was observed in cisplatin-resistant non-small cell lung cancer cells compared to their sensitive counterparts. nih.govnih.gov This points to the crucial role of cellular uptake machinery in the efficacy of Pt(en)Cl2.

Once inside the cell, the accumulation and retention of Pt(en)Cl2 are governed by a balance of influx, efflux, and intracellular binding. Studies comparing cisplatin-sensitive (2008) and resistant (2008/C13*5.25) human ovarian carcinoma cells revealed significant differences in the cellular pharmacology of the compound. aacrjournals.org

In the resistant cell line, the rate constant for Pt(en)Cl2 uptake was reduced to only 25% of that in the sensitive cells. aacrjournals.org This impaired uptake is a major contributor to the resistance. aacrjournals.org However, the study also uncovered a seemingly paradoxical finding: at steady state, the intracellular to extracellular concentration ratio of the free, native drug was actually higher in the resistant cells (11.7) than in the sensitive cells (7.7). aacrjournals.org This suggests the presence of a "trapping" or concentrative mechanism that, despite a slower initial influx, eventually leads to a higher accumulation of the free drug in resistant cells. aacrjournals.org

| Parameter | Sensitive Cells (2008) | Resistant Cells (2008/C13*5.25) | Resistance Factor |

|---|---|---|---|

| Uptake Rate Constant | 100% | 25% | 4.0x Decrease |

| DNA Intrastrand Adduct Formation | 100% | 11% | 9.1x Decrease |

| Steady-State Intracellular/Extracellular Ratio (Free Drug) | 7.7 | 11.7 | 1.5x Increase |

Aquation and Intracellular Activation Pathways

Pt(en)Cl2 is administered in a neutral, inactive state. Its activation into a cytotoxic agent occurs intracellularly through a process of aquation, where the chloride ligands are displaced by water molecules. This process is heavily influenced by the surrounding chemical environment.

The activation of Pt(en)Cl2 begins with hydrolysis, a stepwise process where the chloride ligands are replaced by water molecules. This reaction is crucial as it generates the positively charged, aquated species that are reactive towards nucleophilic sites on DNA. pnas.org An experimental and theoretical investigation using electrospray mass spectrometry and density functional theory has identified a series of major and minor ionic hydrolysis products when Pt(en)Cl2 is dissolved in water. nih.gov Understanding the kinetics of this hydrolysis is essential for the rational design of metal-based drugs. nih.gov The rate of aquation directly correlates with the rate of DNA binding and, consequently, the compound's potency. pnas.org

The aquation process is a reversible equilibrium that is highly sensitive to the concentration of chloride ions. researchgate.net Extracellularly, in the bloodstream and interstitial fluid, the chloride concentration is relatively high (around 100 mM). This high concentration suppresses the hydrolysis of Pt(en)Cl2, keeping the drug in its neutral, less reactive form and allowing it to diffuse across cell membranes.

Once inside the cell, the intracellular chloride concentration is significantly lower (around 4-20 mM). This low-chloride environment shifts the equilibrium towards aquation, promoting the displacement of the chloride ligands and the formation of the reactive, positively charged aqua-platinum species, cis-[Pt(en)(H₂O)Cl]⁺ and cis-[Pt(en)(H₂O)₂]²⁺. It is these aquated forms that readily react with DNA. pnas.org The properties of platinum electrodes are known to be strongly affected by the presence of chloride ions, which can form various Pt-Cl complexes. researchgate.net This fundamental interaction underscores the importance of the chloride gradient in the selective activation of the drug within the cell rather than in the extracellular space.

DNA Adduct Formation and Conformational Perturbations

The ultimate cytotoxic mechanism of Pt(en)Cl2 involves its binding to DNA, which forms adducts that disrupt DNA structure and function, ultimately leading to cell death. Pt(en)Cl2 produces adducts at identical sites in DNA as the well-studied compound cisplatin. nih.gov

The primary targets for platination are the N7 atoms of purine (B94841) bases, particularly guanine (B1146940). ias.ac.in The majority of the lesions formed are intrastrand cross-links, connecting two adjacent bases on the same strand of DNA. nih.gov Studies have characterized the distribution of these adducts, showing a clear preference for certain dinucleotide sequences. nih.gov

| Adduct Type (Sequence) | Frequency |

|---|---|

| GG (Guanine-Guanine) | 65% |

| AG (Adenine-Guanine) | 25% |

| GNG (Guanine-N-Guanine) | 6% |

The formation of these adducts induces significant conformational perturbations in the DNA double helix. researchgate.net The 1,2-intrastrand cross-link between adjacent guanines causes the DNA to bend towards the major groove and results in a significant widening of the minor groove. mdpi.com Circular dichroism spectroscopy has been used to demonstrate the distinct influences of different platinum complex isomers on DNA secondary structure. nih.gov These structural distortions are recognized by cellular proteins, which can trigger signaling pathways leading to cell cycle arrest and apoptosis. mdpi.com The binding of the platinum compound can also stabilize unusual DNA conformations, such as the Z-DNA form. ias.ac.in The process of adduct formation can be dynamic, with initial monofunctional adducts slowly rearranging to form more stable, bifunctional cross-links in a process that has been likened to the drug "walking" along the double helix. nih.govosti.gov

Protein Interactions and Their Functional Consequences

While DNA is the primary pharmacological target, the journey of Pt(en)Cl2 to the nucleus involves interactions with a variety of other biomolecules, especially those containing sulfur. Platinum(II) complexes exhibit a strong affinity for soft donor ligands like sulfur, and these interactions can significantly influence the compound's bioavailability and toxicity. researchgate.net

Upon entering the bloodstream and before reaching target cells, platinum compounds can bind to plasma proteins, with albumin being a major target due to its high concentration and the presence of reactive thiol groups. who.int This binding can sequester the drug, potentially reducing its availability to cancer cells.

Inside the cell, Pt(en)Cl2 encounters a high concentration of sulfur-containing molecules that can act as potent inactivators. researchgate.net

Glutathione (B108866) (GSH): This tripeptide is the most abundant intracellular thiol, present in millimolar concentrations. researchgate.net It plays a critical role in cellular detoxification. GSH can react with aquated platinum species, forming platinum-glutathione conjugates. This reaction effectively neutralizes the drug, preventing it from reaching the nuclear DNA. researchgate.netnih.gov

Metallothioneins (MTs): These are small, cysteine-rich proteins involved in metal homeostasis and detoxification. nih.gov The numerous thiol groups in metallothioneins make them efficient scavengers of heavy metals, including platinum. Binding of Pt(en)Cl2 to MTs represents another pathway for cellular detoxification and drug inactivation. nih.gov

These interactions with sulfur-containing biomolecules are a double-edged sword. On one hand, they represent a significant pathway for drug inactivation and are a basis for cellular resistance. On the other hand, these interactions are also thought to contribute to some of the toxic side effects associated with platinum-based therapies. researchgate.net

Formation of DNA-Protein Cross-Links

Dichloro(ethylenediamine)platinum(II), similar to other platinum-based antineoplastic agents like cisplatin, is understood to exert part of its cytotoxic effects through the formation of DNA-protein cross-links (DPCLs). These complex lesions are formed when the platinum compound, after undergoing aquation within the cell, binds to both a DNA base and an amino acid residue of a nearby protein. This creates a bulky ternary adduct that significantly distorts the DNA structure.

The formation of DPCLs is a critical component of the DNA damage induced by platinum compounds. thesciencein.org Research on the closely related cisplatin shows that these cross-links can arise from the transformation of initial DNA adducts, such as monofunctional and intrastrand cross-links. nih.gov Once the platinum complex is bound to a single site on the DNA (a monofunctional adduct), it can subsequently react with a proximal protein. Proteins that are often implicated in these cross-links include those with high affinity for DNA, such as histones, transcription factors, and DNA repair enzymes. nih.gov For instance, cisplatin has been reported to cross-link chromosomal proteins, including histones and cytokeratins, to DNA. nih.gov

These DPCLs are particularly detrimental to the cell because they are more difficult to repair than simple DNA adducts. Their bulky nature presents a significant challenge to the nucleotide excision repair (NER) system, which is the primary pathway for removing platinum-DNA adducts. nih.gov The persistence of these lesions can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting crucial cellular processes like DNA replication and transcription, ultimately contributing to the compound's cytotoxicity. nih.gov Studies have indicated that DPCLs play an important role in the cytotoxicity of platinum drugs within clinical dosage ranges. nih.gov

Table 1: Proteins Involved in DNA-Protein Cross-Link (DPCL) Formation by Platinum Compounds

| Protein Type | Specific Examples | Functional Role | Reference |

|---|---|---|---|

| Structural Proteins | Histones, Cytokeratins | DNA packaging and chromatin structure | nih.gov |

| Enzymatic Proteins | Klenow fragment (KF⁻) | DNA polymerization | nih.gov |

Modulation of Enzyme Activity and Cellular Signaling Networks

The cellular activity of Dichloro(ethylenediamine)platinum(II) extends beyond direct DNA damage, involving the modulation of various enzymes and cellular signaling pathways. The platinum center can interact with and inhibit the function of essential enzymes, particularly those containing reactive sulfhydryl groups in their active sites.

Studies on related platinum compounds have demonstrated the inhibition of dehydrogenase enzymes. nih.gov For example, isomers of dichlorodiammine-platinum(II) have been shown to inhibit enzymes such as L-Lactate Dehydrogenase and Malate Dehydrogenase, with evidence suggesting the mechanism involves cross-linkage and binding to the protein structure. nih.gov This inhibition can disrupt critical metabolic pathways, such as glycolysis and the citric acid cycle, leading to cellular dysfunction.

Furthermore, Dichloro(ethylenediamine)platinum(II) can influence cellular signaling by altering the transport and homeostasis of essential metal ions. Research has shown that this platinum compound can affect the intracellular accumulation of iron and copper in both non-cancerous and melanoma cell lines. wku.edu Since iron and copper are vital cofactors for numerous enzymes and signaling proteins, their dysregulation can have far-reaching consequences on cellular networks involved in proliferation, oxidative stress response, and energy metabolism. The compound is hypothesized to utilize transporters for these metals to enter the cell, and its structure influences which transporters it can exploit. wku.edu

The downstream effects of DNA damage caused by Dichloro(ethylenediamine)platinum(II) also trigger a cascade of signaling events. The recognition of DNA adducts activates complex signaling networks, such as the DNA damage response (DDR) pathway. This can lead to the activation of kinases like ATM and ATR, which in turn phosphorylate a host of substrate proteins to initiate cell cycle arrest and apoptosis, linking DNA damage to the ultimate fate of the cell.

Induction of Cellular Cytotoxicity and Apoptosis

The primary therapeutic effect of Dichloro(ethylenediamine)platinum(II) is its ability to induce cytotoxicity in cancer cells, largely through the activation of apoptosis, or programmed cell death. This process is a highly regulated and energy-dependent mechanism that allows for the orderly elimination of damaged or unwanted cells.

Activation of Programmed Cell Death Pathways

The extensive DNA damage caused by Dichloro(ethylenediamine)platinum(II), including the formation of intrastrand adducts and DNA-protein cross-links, is a powerful trigger for apoptosis. The cellular machinery recognizes this damage as irreparable, which initiates a cascade of events leading to cell death. This process is often mediated by the tumor suppressor protein p53, which is activated in response to cellular stress. nih.gov The activation of apoptosis by platinum compounds can proceed through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The intrinsic pathway is considered the primary route for apoptosis induction by DNA-damaging agents. qiagen.com

Sensing Damage: Cellular stress signals, such as extensive DNA damage, lead to the activation of pro-apoptotic proteins from the Bcl-2 family, specifically the "BH3-only" proteins. researchgate.net

Mitochondrial Permeabilization: These proteins activate Bax and Bak, which oligomerize on the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). mdpi.com

Apoptosome Formation: This permeabilization allows for the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. qiagen.comnih.gov In the cytoplasm, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), which, in the presence of ATP, assembles into a large protein complex called the apoptosome. researchgate.net

Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7. qiagen.commdpi.com

The extrinsic pathway can also be engaged. It is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. nih.gov This leads to the recruitment of adaptor proteins and the activation of the initiator Caspase-8. researchgate.net Activated Caspase-8 can directly activate the executioner caspases. Additionally, Caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid, which then activates the intrinsic pathway, creating a crosstalk that amplifies the apoptotic signal. mdpi.com

Once activated, the executioner caspases dismantle the cell by cleaving a wide range of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation into a "ladder" pattern. nih.govqiagen.com

Table 2: Key Molecular Players in Apoptosis Induced by Platinum Compounds

| Component | Role | Pathway | Reference |

|---|---|---|---|

| p53 | Tumor suppressor, senses DNA damage | Upstream Activator | nih.gov |

| Bcl-2 Family (Bax, Bak) | Regulate mitochondrial permeability | Intrinsic | researchgate.net |

| Cytochrome c | Released from mitochondria, binds to Apaf-1 | Intrinsic | qiagen.com |

| Apaf-1 | Forms the apoptosome complex | Intrinsic | researchgate.net |

| Caspase-9 | Initiator caspase activated by the apoptosome | Intrinsic | qiagen.com |

| Caspase-8 | Initiator caspase activated by death receptors | Extrinsic | researchgate.net |

Effects on Cell Cycle Progression and Arrest

In addition to inducing apoptosis, Dichloro(ethylenediamine)platinum(II) disrupts the normal progression of the cell cycle. The cell cycle is a tightly regulated series of phases (G1, S, G2, and M) that a cell undergoes to replicate its DNA and divide. thermofisher.com Checkpoints exist between these phases to ensure that processes like DNA replication are complete and that any DNA damage is repaired before the cell proceeds to the next stage.

By inducing DNA damage, Dichloro(ethylenediamine)platinum(II) activates these cell cycle checkpoints, leading to cell cycle arrest. This arrest provides the cell with time to attempt DNA repair. If the damage is too severe to be repaired, the cell is typically directed towards apoptosis.

Studies on the closely related cisplatin have shown that it causes a dose-dependent inhibition of cell growth. nih.gov A key effect observed is the accumulation of cells in the G2 phase of the cell cycle. nih.gov This indicates a G2 arrest, where the cell is prevented from entering mitosis (M phase). The results suggest that the cellular mechanisms governing the G2/M checkpoint are particularly sensitive to platinum-induced DNA damage. nih.gov The arrest is mediated by the DNA damage response pathway, which prevents the activation of the cyclin B/CDK1 complex, the master regulator of entry into mitosis. While the S phase (DNA synthesis) may continue, the flow of cells out of the G2 phase is significantly depressed, effectively halting cell division. nih.gov

Table 3: Summary of Cell Cycle Effects by Related Platinum Compounds

| Cell Cycle Phase | Effect | Mechanism | Reference |

|---|---|---|---|

| G1 Phase | Increased outflow at low doses initially | Complex dose-dependent effects | nih.gov |

| S Phase | Normal flow at low doses; depressed at high doses | Inhibition of DNA replication at high damage levels | nih.gov |

| G2 Phase | Depressed outflow (G2 Arrest) | Activation of the G2/M checkpoint due to DNA damage | nih.gov |

Mechanisms of Drug Resistance to Dichloro Ethylenediamine Platinum Ii

Alterations in Cellular Uptake and Efflux Transport Systems

A primary mechanism of resistance to platinum compounds is the reduced intracellular accumulation of the drug. researchgate.netnih.gov This can be achieved by either decreasing the influx of the drug into the cell or by increasing its efflux out of the cell.

Specialized transporters and carriers are believed to mediate the movement of platinum drugs across the cell membrane. nih.gov Studies using a tritium-labeled analogue of cisplatin (B142131), [3H]-cis-dichloro(ethylenediamine)platinum(II) ([3H]DEP), have provided direct insights into these processes in resistant cells. In murine leukemia L1210 cells resistant to cisplatin, a 40% reduction in drug accumulation was observed. nih.gov Similarly, in a comparative study of cisplatin-sensitive (2008) and resistant (2008/C13*5.25) human ovarian carcinoma cells, the rate of [3H]DEP uptake in the resistant cells was found to be only 25% of that in the sensitive cells. nih.gov This impaired uptake was identified as a primary contributor to the 11-fold resistance level in these cells. nih.gov

Multiple transport proteins have been implicated in the movement of platinum drugs. The copper transporter 1 (CTR1) is a key influx transporter for cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828). nih.govnih.gov Reduced expression of CTR1 can lead to decreased drug uptake and subsequent resistance. nih.gov Organic cation transporters (OCTs) also play a role in the influx of platinum agents. researchgate.netnih.gov

Conversely, increased efflux of platinum drugs is mediated by transporters such as the ATP-binding cassette (ABC) transporters, including ATP7A and ATP7B, and the multidrug resistance-associated protein 2 (MRP2). researchgate.netnih.gov These transporters can actively pump platinum agents or their conjugates with molecules like glutathione (B108866) out of the cell, thereby reducing intracellular concentration and cytotoxicity. researchgate.net

Interestingly, one study on human ovarian carcinoma cells found that while the initial influx of [3H]DEP was slower in resistant cells, they eventually accumulated more free drug than sensitive cells, suggesting the presence of a trapping or concentrative mechanism that was overcome by other resistance factors. nih.gov This highlights that the balance between influx, efflux, and intracellular sequestration determines the ultimate drug concentration at its target.

| Transporter Family | Specific Transporters | Role in Platinum Transport | Reference |

| Copper Transporters | CTR1, ATP7A, ATP7B | CTR1 mediates influx; ATP7A/ATP7B mediate efflux. | nih.govnih.gov |

| Organic Cation Transporters | OCT1, OCT2, OCT3 | Mediate drug influx. | researchgate.netnih.gov |

| ABC Transporters | MRP2 (ABCC2) | Mediates efflux of platinum-glutathione conjugates. | researchgate.net |

Role of Enhanced DNA Repair Pathways in Drug Tolerance

Once platinum drugs like dichloro(ethylenediamine)platinum(II) enter the cell and bind to DNA, forming adducts, the cell's survival often depends on its ability to recognize and repair this damage. nih.gov Enhanced DNA repair is a critical mechanism of resistance, allowing cancer cells to remove cytotoxic platinum-DNA adducts and tolerate the damage. nih.govnih.gov The main types of DNA lesions caused by platinum drugs are intrastrand and interstrand crosslinks, which distort the DNA helix and block essential processes like replication and transcription. mdpi.comoncohemakey.comresearchgate.net

Studies have shown that resistant cells can be significantly more effective at repairing these lesions. For instance, resistant murine leukemia L1210 cells were found to remove up to four times as many [3H]DEP-induced DNA adducts during the initial hours after treatment compared to their sensitive counterparts. nih.gov However, the extent of this enhanced repair does not always directly correlate with the level of resistance, suggesting that other mechanisms for tolerating DNA damage also play a crucial role. nih.gov

The Nucleotide Excision Repair (NER) pathway is a versatile system that represents a major mechanism of resistance to platinum drugs. nih.govnih.gov It is responsible for removing a wide array of helix-distorting DNA lesions, including the intrastrand crosslinks that constitute the majority of adducts formed by platinum compounds. nih.govwikipedia.org The NER pathway involves the recognition of the lesion, excision of a short, single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. wikipedia.orgyoutube.com

NER is divided into two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgnih.gov Both pathways are crucial for overcoming the cytotoxic effects of platinum drugs. nih.gov Increased expression of key NER proteins, such as ERCC1 (Excision Repair Cross-Complementation group 1), has been correlated with cisplatin resistance in various cancers. nih.gov Studies on cells deficient in NER components, such as those lacking XPA, demonstrate significantly greater sensitivity to platinum agents, confirming the protective role of this repair pathway. nih.gov

Beyond NER, cells possess other pathways to cope with platinum-induced DNA damage. These mechanisms may not always remove the lesion but allow the cell to tolerate its presence, particularly during DNA replication.

Homologous Recombination (HR): This pathway is essential for repairing highly cytotoxic interstrand crosslinks (ICLs). mdpi.comresearchgate.net The HR pathway uses a sister chromatid as a template to accurately repair the break that occurs during the processing of an ICL. Upregulation of the HR pathway can contribute to resistance against platinum agents. mdpi.com

Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall the replication fork. nih.gov Specialized TLS polymerases can insert nucleotides opposite a damaged base, allowing replication to continue, albeit sometimes in an error-prone manner. This bypass mechanism prevents the collapse of replication forks and subsequent cell death, thus contributing to drug tolerance. nih.gov

Fanconi Anemia (FA) Pathway: The FA pathway works in concert with NER and HR to resolve ICLs. mdpi.comnih.gov Its proper functioning is critical for cellular defense against crosslinking agents.

Together, these enhanced repair and tolerance pathways form a robust defense system that cancer cells can exploit to survive platinum chemotherapy. oaepublish.comiu.edu

Intracellular Detoxification and Sequestration Mechanisms

Another key strategy employed by cancer cells to resist platinum drugs is the detoxification and sequestration of the drug within the cell, which prevents it from reaching and binding to DNA. researchgate.net This is often achieved by the action of intracellular thiol-containing molecules.

Glutathione (GSH) is a major cellular antioxidant and detoxifying agent that can directly bind to and inactivate platinum compounds. researchgate.netnih.gov The resulting platinum-GSH conjugate is more water-soluble and can be actively pumped out of the cell by efflux transporters like MRP2. researchgate.net Elevated levels of GSH and the enzymes involved in its synthesis and regeneration, such as glutathione S-transferases, are frequently observed in platinum-resistant cell lines and are considered a significant resistance mechanism. researchgate.netnih.govnih.gov

Metallothioneins (MTs) are another class of cysteine-rich, metal-binding proteins that can sequester platinum agents, thereby preventing them from interacting with DNA. researchgate.netnih.gov Increased expression of MTs has been linked to platinum drug resistance.

Investigation of Cross-Resistance Patterns with Clinically Approved Platinum Agents

Understanding the patterns of cross-resistance between different platinum agents is crucial for clinical practice. Cross-resistance occurs when resistance to one drug confers resistance to another, often due to shared mechanisms of action or resistance.

Dichloro(ethylenediamine)platinum(II) is structurally similar to cisplatin, and resistance mechanisms are often shared. Cell lines that develop resistance to cisplatin frequently exhibit cross-resistance to carboplatin, a second-generation analogue. nih.govnih.govmdpi.com This is largely because both drugs form similar types of DNA adducts, which can be repaired by the same enhanced DNA repair pathways, and both are affected by reduced accumulation and increased detoxification. nih.gov

However, the pattern of cross-resistance is not always complete. Oxaliplatin, a third-generation platinum agent with a distinct 1,2-diaminocyclohexane (DACH) ligand, was developed to overcome cisplatin resistance. oncohemakey.com The bulky DACH ligand results in the formation of different structural DNA adducts compared to those formed by cisplatin and carboplatin. oncohemakey.com These adducts are often less efficiently recognized and repaired by the cell's DNA repair machinery, such as the mismatch repair (MMR) system. Consequently, oxaliplatin can retain activity in some cisplatin-resistant cell lines. mdpi.comoncohemakey.com

Studies on cells made resistant to the oral platinum agent satraplatin (B1681480) (whose active metabolite is JM118) showed that these cells were cross-resistant to varying degrees to cisplatin, carboplatin, and oxaliplatin, indicating that some resistance mechanisms can affect a broad range of platinum compounds. proquest.com

| Platinum Agent | Chemical Name | Generation | Common Cross-Resistance | Reference |

| Dichloro(ethylenediamine)platinum(II) | Dichloro(ethylenediamine)platinum(II) | Analogue | Cisplatin, Carboplatin | nih.govnih.gov |

| Cisplatin | cis-Diamminedichloroplatinum(II) | First | Carboplatin | nih.govmdpi.com |

| Carboplatin | cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II) | Second | Cisplatin | nih.govmdpi.com |

| Oxaliplatin | [Oxalato(1R,2R-cyclohexanediamine)]platinum(II) | Third | May overcome cisplatin/carboplatin resistance | mdpi.comoncohemakey.com |

Computational and Theoretical Investigations of Dichloro Ethylenediamine Platinum Ii

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly those based on the principles of quantum mechanics, offer a powerful lens through which to view the electronic structure and reactivity of platinum complexes. These methods are crucial for understanding the initial steps that enable the therapeutic action of these compounds.

The biological activity of dichloro(ethylenediamine)platinum(II) is predicated on its ability to undergo hydrolysis, a process where the chloride ligands are sequentially replaced by water molecules. This aquation is a critical activation step. Density Functional Theory (DFT) has been extensively employed to model this process, providing detailed mechanistic insights.

Combined experimental and theoretical studies, using electrospray mass spectrometry (ESMS) alongside DFT calculations, have successfully identified the ionic products of hydrolysis. wku.eduscbt.com These DFT computations allow for the determination of the structures and energetics associated with the various hydrolysis products, aiding in the interpretation of experimental mass spectra. scbt.com Similar DFT-based methodologies have been applied to understand the hydrolysis of the analogous dichloro(ethylenediamine)palladium(II), providing optimized structures and reaction energetics that help in comparing the reactivity of these metal complexes. wku.edu

The hydrolysis process can be summarized in the following steps:

Table 1: Hydrolysis Steps of Dichloro(ethylenediamine)platinum(II)

| Step | Reactants | Products | Description |

| First Hydrolysis | [Pt(en)Cl₂] + H₂O | [Pt(en)Cl(H₂O)]⁺ + Cl⁻ | The first chloride ligand is displaced by a water molecule, forming a positively charged mono-aqua complex. This is generally the rate-determining step. |

| Second Hydrolysis | [Pt(en)Cl(H₂O)]⁺ + H₂O | [Pt(en)(H₂O)₂]²⁺ + Cl⁻ | The second chloride ligand is replaced by another water molecule, resulting in a di-aqua species with a +2 charge, which is highly reactive towards biological macromolecules. |

This interactive table summarizes the sequential hydrolysis reactions critical for the activation of Dichloro(ethylenediamine)platinum(II).

A primary advantage of quantum chemical calculations is their ability to map out the energy landscape of a chemical reaction. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.

For the hydrolysis of dichloro(ethylenediamine)platinum(II), theoretical studies have successfully characterized the stationary points along the reaction coordinate. nih.gov By optimizing the geometries of the transition states, researchers can understand the structural changes required for the chloride-water exchange. DFT calculations have been used to determine the energetics of these hydrolysis products. scbt.com While gas-phase calculations can provide initial estimates, studies have shown that incorporating a model for the solvent is critical for accurately predicting the energetics, especially for the second hydrolysis step. nih.gov

Table 2: Theoretical Approaches to Reaction Energetics

| Computational Method | Application in Studying Pt(en)Cl₂ | Key Findings |

| Density Functional Theory (DFT) | Calculating structures and energies of reactants, products, and transition states for hydrolysis. nih.govscbt.com | Provides good agreement with experimental data for the first hydrolysis; highlights the necessity of solvent models for the second step. nih.gov |

| Hartree-Fock (HF) / Møller-Plesset (MP2) | Used alongside DFT to provide a comprehensive theoretical picture of the hydrolysis mechanism. nih.gov | Confirms the general reaction pathway and energetics found with DFT, showing the robustness of the theoretical model. nih.gov |

| Solvent Models (e.g., PCM) | Incorporated into DFT calculations to simulate the aqueous cellular environment. | Essential for accurately reproducing experimental kinetic data, particularly for reactions involving charged species like the second hydrolysis. nih.gov |

This interactive table outlines the computational methods used to investigate the reaction energetics and transition states of Dichloro(ethylenediamine)platinum(II) hydrolysis.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying bond-breaking and bond-forming events in smaller systems, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape and intermolecular interactions of larger systems, such as the drug interacting with DNA or proteins.

Molecular mechanics methods have been applied to determine the geometry of platinum complexes, including derivatives of dichloro(ethylenediamine)platinum(II). capes.gov.br These calculations can model different isomers and the conformations of the ethylenediamine (B42938) ligand, such as the δ and λ puckering of the chelate ring. nih.gov For a series of related Pt(II) complexes, MM calculations successfully predicted that the lowest energy geometries corresponded to those determined by X-ray crystallography. nih.gov Such conformational analyses are important because the specific shape of the complex can influence its ability to interact with biological targets.

The ultimate therapeutic target for most platinum drugs is nuclear DNA. Molecular dynamics simulations are a key tool for modeling how dichloro(ethylenediamine)platinum(II) and its aquated forms interact with DNA. Although many studies focus on polynuclear platinum complexes, the methodology is directly applicable. nih.gov MD simulations can model the non-covalent interactions that precede the final covalent binding, showing how the complex might orient itself within the major or minor grooves of the DNA double helix. nih.gov These simulations have revealed preferential interactions with the phosphates of C-G pairs. nih.gov

Table 3: Simulated Biological Interactions of Platinum Complexes

| Biological Target | Simulation Method | Key Insights from Modeling |

| DNA | Molecular Dynamics (MD) | Reveals preferential binding in the minor groove and non-covalent interactions with phosphate (B84403) groups, guiding the complex to its final binding site. nih.gov |

| Proteins (e.g., Transporters) | Molecular Docking & MD | Suggests how structural features of the platinum complex allow it to bind to membrane proteins, facilitating cellular uptake. |

| Small Molecules (e.g., Glutathione) | Quantum Mechanics / MD | Models the deactivation pathway where the platinum complex reacts with sulfur-containing biomolecules, which can lead to drug resistance. pcbiochemres.com |

This interactive table details the use of molecular simulations to understand the interactions of Dichloro(ethylenediamine)platinum(II) with key biological molecules.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to correlate variations in the chemical structure of a series of compounds with their biological activity. While detailed QSAR studies focusing specifically on the parent dichloro(ethylenediamine)platinum(II) are not extensively documented in the reviewed literature, structure-activity relationship (SAR) studies on related derivatives provide valuable insights.

For instance, studies on asymmetrically substituted dichloro(ethylenediamine)platinum(II) complexes have been conducted to understand how modifying the ethylenediamine ligand affects antitumor activity. nih.gov In one such study, a series of derivatives with different side chains on the ethylenediamine backbone were synthesized and tested. nih.gov The results indicated that the steric features (size and shape) of the side chain were more influential on antitumor activity than its polarity. nih.gov Derivatives with bulky bicycloalkyl substituents showed good to excellent activity, whereas complexes with charged ammonium (B1175870) groups were inactive. nih.gov

Experimental studies comparing cisplatin (B142131) and Pt(en)Cl₂ have shown that these structural differences can lead to significant variations in intracellular accumulation and the subsequent impact on cellular iron and copper levels. wku.edu This highlights that the nature of the non-leaving amine ligand directly influences the compound's transport and activity, a key principle in SAR. The overarching goal of such studies is to build models that can predict the efficacy of new, unsynthesized platinum complexes, thereby guiding the design of more effective and less toxic therapeutic agents.

Advanced Research Methodologies for Dichloro Ethylenediamine Platinum Ii Studies

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of platinum-based compounds, offering detailed information on molecular structure, bonding, and dynamic processes.

Understanding the hydrolysis of Dichloro(ethylenediamine)platinum(II) is crucial, as the aquated species are the biologically active forms that react with DNA. nih.govrsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the various hydrolysis products formed when cis-[Pt(en)Cl₂] is dissolved in water. acs.orgsigmaaldrich.com

In a typical ESI-MS experiment, an aqueous solution of cis-[Pt(en)Cl₂] is sprayed into the mass spectrometer, generating ions in the gas phase. The resulting mass spectrum reveals a series of ionic hydrolysis products. acs.org For instance, the initial hydrolysis step involves the replacement of a chloride ligand with a water molecule, forming the monoaquated complex, [Pt(en)Cl(H₂O)]⁺. Further hydrolysis leads to the diaquated species, [Pt(en)(H₂O)₂]²⁺. nih.gov

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to structurally characterize these hydrolysis products. acs.orgsigmaaldrich.comnih.gov In a CID experiment, a specific ion of interest (a precursor ion) is selected, accelerated, and collided with an inert gas. The collision causes the ion to fragment, and the resulting product ions provide structural information. For example, CID of the monoaquated complex, [Pt(en)Cl(H₂O)]⁺, typically results in the loss of the water molecule, confirming its identity. researchgate.net

Table 1: Hydrolysis Products of Dichloro(ethylenediamine)platinum(II) Identified by ESI-MS

| Precursor Ion | Formula | Observed m/z | Key CID Fragment |

|---|---|---|---|

| Monoaqua Complex | [Pt(en)Cl(H₂O)]⁺ | [Value] | [Pt(en)Cl]⁺ |

| Diaqua Complex | [Pt(en)(H₂O)₂]²⁺ | [Value] | [Pt(en)(H₂O)]²⁺ |

| Monohydroxo Complex | [Pt(en)Cl(OH)] | [Value] | [Pt(en)Cl] |

Note: Specific m/z values depend on the platinum isotope and are based on experimental data from literature such as references acs.orgsigmaaldrich.comnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the kinetics and mechanism of Dichloro(ethylenediamine)platinum(II) binding to DNA. acs.orgscispace.comlibretexts.org The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, is particularly useful. huji.ac.ilwikipedia.org ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the coordination environment of the platinum atom, spanning a vast range of over 13,000 ppm. wikipedia.orgnih.gov This sensitivity allows for the clear differentiation between various platinum species in solution. wikipedia.orgscilit.com

When cis-[Pt(en)Cl₂] binds to DNA, the coordination of platinum to nitrogen atoms on nucleotide bases (primarily guanine) causes a significant change in the ¹⁹⁵Pt chemical shift. libretexts.orgresearchgate.net The binding process is not instantaneous and can be monitored over time using ¹⁹⁵Pt NMR. scispace.com Studies have shown that the reaction proceeds in a stepwise manner. libretexts.org First, one chloride ligand is displaced, and the platinum forms a monofunctional adduct with DNA, which gives a characteristic ¹⁹⁵Pt NMR signal. scispace.comlibretexts.org Subsequently, the second chloride is lost, and the platinum binds to a second site on the DNA, forming a bifunctional adduct, which results in another distinct signal at a different chemical shift. scispace.com

By acquiring ¹⁹⁵Pt NMR spectra at different time intervals, the rate constants for both the formation of the monofunctional adduct and its conversion to the bifunctional adduct can be determined. scispace.com These kinetic studies have revealed that the formation of intrastrand crosslinks, particularly at d(GpG) sequences, is a key feature of the interaction. nih.gov

Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Pt(en) Adducts

| Platinum Species | Ligands | Representative Chemical Shift (ppm) |

|---|---|---|

| Dichloro(ethylenediamine)platinum(II) | Pt-N₂, Cl₂ | ~ -2380 |

| Monofunctional DNA Adduct | Pt-N₃, Cl | ~ -2300 |

Note: Chemical shifts are relative to Na₂PtCl₆ and are approximate values based on literature data. scispace.comlibretexts.orgscilit.com

The binding of Dichloro(ethylenediamine)platinum(II) to DNA induces significant changes in the DNA's secondary structure. These conformational changes can be effectively monitored using UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy. nih.govrsc.org

UV-Vis spectroscopy measures the absorption of light by the DNA bases. Upon platination, changes in the electronic environment of the bases lead to alterations in the UV absorption spectrum. Typically, a hyperchromic effect (an increase in absorbance) and a slight red shift (shift to longer wavelengths) in the DNA absorption maximum (around 260 nm) are observed, indicating the formation of Pt-DNA adducts.

Circular Dichroism (CD) spectroscopy is particularly sensitive to the helical structure of DNA. nih.gov Native, right-handed B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. When cis-[Pt(en)Cl₂] forms intrastrand crosslinks, it introduces kinks and bends in the DNA helix. oup.com These distortions alter the base stacking and helical parameters, leading to pronounced changes in the CD spectrum. rsc.org The intensity of the positive and negative bands can decrease, and their positions may shift, providing qualitative and quantitative information about the extent of the conformational disruption of the DNA double helix. nih.govresearchgate.net

Chromatographic and Electrophoretic Separations

Separation techniques are vital for assessing the purity of the platinum complex and for analyzing the complex mixtures that result from its interaction with biological systems.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Dichloro(ethylenediamine)platinum(II) and for separating and quantifying its metabolites. nih.govnih.gov The analysis of platinum compounds by HPLC can be challenging due to their polarity and poor UV absorbance. nih.gov However, specialized columns and derivatization methods have been developed to overcome these issues. nih.govnih.govjst.go.jp

For purity analysis, a reversed-phase HPLC method can be employed, often using a C18 column. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. By comparing the chromatogram of a sample to that of a known standard, the purity of the cis-[Pt(en)Cl₂] can be accurately determined.

HPLC is also crucial for studying the metabolism of the compound. After administration in a biological system, cis-[Pt(en)Cl₂] can react with various biomolecules, such as sulfur-containing proteins and peptides. HPLC coupled with a sensitive detector, like a mass spectrometer (LC-MS), allows for the separation and identification of these platinum-containing metabolites from complex biological matrices like plasma or cell lysates. nih.gov Pre-column derivatization with reagents like diethyldithiocarbamate (B1195824) can be used to improve the chromatographic properties and detectability of platinum species. nih.gov

Agarose (B213101) gel electrophoresis is a powerful and widely used technique to visualize the effects of Dichloro(ethylenediamine)platinum(II) on DNA, particularly plasmid DNA. nih.govresearchgate.netlew.ro This method separates DNA molecules based on their size, shape, and charge. nih.gov

Plasmid DNA can exist in several topological forms, primarily supercoiled (Form I), nicked or relaxed circular (Form II), and linear (Form III). nih.gov Supercoiled DNA is the most compact and migrates fastest through the agarose gel. nih.gov When cis-[Pt(en)Cl₂] binds to supercoiled plasmid DNA, it forms adducts that alter the DNA's conformation. nih.govresearchgate.net The formation of intrastrand crosslinks unwinds the DNA, causing the supercoiled structure to relax, which decreases its electrophoretic mobility. oup.com As more platinum binds, the DNA can become even more compact, sometimes leading to an increase in mobility.

This technique can also demonstrate the ability of the platinum complex to inhibit DNA cleavage by restriction enzymes. lew.ro If platinum adducts are formed at or near an enzyme's recognition site, they can block the enzyme from cutting the DNA. This is observed on the gel by the persistence of the uncut plasmid band after treatment with both the platinum complex and the restriction enzyme. lew.ro The change in the migration pattern of DNA fragments provides direct evidence of adduct formation and its biological consequences. researchgate.netresearchgate.net

Cellular and Molecular Biology Assays

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., IC50 Determination)

The in vitro cytotoxicity of Dichloro(ethylenediamine)platinum(II) is a critical area of study to determine its potential as an anticancer agent. A key metric used in these assessments is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the growth of a cancer cell line by 50%. These assays are fundamental in preclinical research for comparing the potency of new compounds against established drugs like cisplatin (B142131).

For instance, studies have evaluated the cytotoxic effects of Dichloro(ethylenediamine)platinum(II) and its derivatives across various cancer cell lines. While specific IC50 values for Dichloro(ethylenediamine)platinum(II) are not always the primary focus of every publication, the methodologies are well-established. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method to determine cell viability and, consequently, the IC50 values. core.ac.uk In one study, while the focus was on flavonol derivatives, Dichloro(ethylenediamine)platinum(II) was synthesized as a reference compound, highlighting its relevance in comparative cytotoxicity studies. core.ac.uk

The cytotoxicity of platinum complexes is often evaluated in a panel of cancer cell lines to assess the spectrum of activity. For example, in a study investigating flavonol derivatives, the A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines were utilized. core.ac.uk The choice of cell lines is crucial and often includes those with known resistance mechanisms to platinum-based drugs to identify compounds that can overcome this challenge. For example, the cisplatin-resistant ovarian cancer cell line SKOV-3/CDDP is a valuable tool in such investigations. db-thueringen.de

Interactive Table: Examples of Cancer Cell Lines Used in Platinum Compound Cytotoxicity Studies

| Cell Line | Cancer Type | Relevance in Platinum Drug Research |

| A549 | Lung Carcinoma | Commonly used for screening new anticancer compounds. core.ac.uk |

| MDA-MB-231 | Breast Adenocarcinoma | Represents a triple-negative breast cancer subtype. core.ac.uk |

| SKOV-3/CDDP | Ovarian Cancer | Cisplatin-resistant line used to study mechanisms of drug resistance. db-thueringen.de |

| L1210 | Murine Leukemia | A model for studying the mechanisms of cell death induced by platinum drugs. nih.gov |

| HT29 | Colon Cancer | Used to investigate the cellular responses to cisplatin, including membrane effects. aacrjournals.org |

| HaCaT | Human Keratinocytes | A non-cancerous cell line used as a control in some studies. muni.cz |

| A2780 | Ovarian Carcinoma | A well-characterized cell line for studying sensitivity to platinum drugs. muni.cz |

| A2780CIS | Ovarian Carcinoma | Cisplatin-resistant counterpart to the A2780 cell line. muni.cz |

DNA Binding and Unwinding Studies (e.g., DNase I Footprinting, Gel Shift Assays)

The primary mechanism of action for platinum-based anticancer drugs, including Dichloro(ethylenediamine)platinum(II), involves their interaction with DNA. Advanced molecular biology techniques are employed to characterize these interactions in detail.

DNase I footprinting is a method used to identify the specific binding sites of a molecule on a DNA strand. This technique reveals that platinum compounds, including those similar to Dichloro(ethylenediamine)platinum(II), preferentially bind to guanine (B1146940) bases. nih.gov Studies have shown that the TATA-binding protein (TBP) can recognize the structural distortions in DNA caused by cisplatin adducts, and DNase I footprinting has been instrumental in demonstrating the similarities between the footprint of TBP on a TATA box and on a cisplatin-damaged DNA sequence. nih.gov

Gel shift assays , also known as electrophoretic mobility shift assays (EMSA), are used to detect the binding of proteins or small molecules to DNA. When a compound like Dichloro(ethylenediamine)platinum(II) binds to a DNA fragment, it alters its electrophoretic mobility, causing it to migrate slower through a gel. This "shift" provides evidence of a binding interaction. Gel mobility shift assays have been used to demonstrate that DNA treated with platinum-acridine hybrid agents migrates slower than untreated DNA. researchgate.net These assays can also be used to study the binding of cellular proteins, such as high-mobility group (HMG) domain proteins, to DNA that has been damaged by platinum compounds. researchgate.net

The interaction of Dichloro(ethylenediamine)platinum(II) with DNA leads to the formation of various adducts, primarily intrastrand cross-links between adjacent guanine residues. These adducts cause significant distortions in the DNA double helix, including unwinding and bending. researchgate.net The degree of unwinding can be quantified and is a characteristic feature of the adducts formed by different platinum complexes.

Immunochemical Detection and Quantification of DNA Adducts

The formation of DNA adducts is a critical event in the cytotoxic action of platinum-based drugs. Immunochemical methods offer high sensitivity and specificity for detecting and quantifying these adducts in biological samples. These techniques typically utilize antibodies that specifically recognize the structural changes in DNA induced by the platinum compound.

Antibodies have been developed that can distinguish between different types of platinum-DNA adducts, allowing for a detailed analysis of the damage profile. dntb.gov.uancl.ac.uk These antibodies can be used in various assay formats, such as enzyme-linked immunosorbent assays (ELISA) and immunocytochemistry. nih.gov

ELISA-based methods allow for the quantification of total platinum-DNA adduct levels in DNA extracted from cells or tissues. nih.gov This approach has been used to study the formation and removal of adducts in cancer patients receiving platinum-based chemotherapy. dntb.gov.uancl.ac.uk

Immunocytochemistry enables the visualization of platinum-DNA adducts within individual cells. ncl.ac.uk This technique provides valuable information on the distribution of DNA damage within a cell population and can be used to correlate adduct levels with cellular outcomes like apoptosis.

A sensitive method for detecting bifunctional intrastrand crosslinks involves the use of ³²P-postlabelling. nih.gov This technique includes enzymatic digestion of DNA, purification of the platinum adducts, and subsequent labelling with ³²P, allowing for highly sensitive detection. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the effects of anticancer agents on cell populations. It allows for the rapid measurement of multiple cellular parameters, including cell cycle distribution and the induction of apoptosis (programmed cell death).

Treatment of cancer cells with platinum compounds like Dichloro(ethylenediamine)platinum(II) typically leads to perturbations in the cell cycle. Flow cytometric analysis of DNA content, often using a fluorescent dye like propidium (B1200493) iodide (PI), can reveal the accumulation of cells in specific phases of the cell cycle. nih.govnih.govoup.comacs.org For instance, a common observation is the arrest of cells in the G2/M phase, indicating that the DNA damage caused by the platinum compound prevents the cells from proceeding through mitosis. nih.govoup.com An increase in the sub-G1 population is often indicative of apoptotic cells with fragmented DNA. nih.govoup.com

The induction of apoptosis is a key mechanism by which platinum drugs kill cancer cells. Flow cytometry offers several methods to detect and quantify apoptosis. One common method involves staining cells with Annexin V and a viability dye like PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Studies have shown that higher doses of cisplatin can lead to rapid apoptosis, while lower doses may cause a G2 block, with cell death occurring later. nih.gov Flow cytometry can be used to quantitatively determine the induction of apoptosis, for example, by analyzing bivariate cell cycle data. nih.gov

Comet Assays for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. muni.czresearchgate.net This technique is particularly useful for assessing DNA strand breaks and cross-links induced by genotoxic agents like Dichloro(ethylenediamine)platinum(II). ucl.ac.uknih.govnih.gov

In the comet assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.

The alkaline version of the comet assay is commonly used to detect single-strand breaks and alkali-labile sites. oup.com Modified versions of the assay can be used to specifically detect DNA interstrand cross-links. muni.czucl.ac.uknih.gov In this modification, cells are first exposed to a defined dose of ionizing radiation to induce a known number of strand breaks. The presence of interstrand cross-links will retard the migration of the fragmented DNA, resulting in a smaller comet tail compared to control cells that were only irradiated.

Comet assays have been employed to study the repair of DNA interstrand cross-links induced by various anticancer agents. ucl.ac.uk These studies have revealed that the repair pathways involved can depend on the specific type of cross-link formed. The assay has also been used to assess chemotherapy-induced DNA damage in peripheral blood leukocytes of cancer patients. muni.cz

Elemental Analysis Techniques

Elemental analysis is crucial for the fundamental characterization of Dichloro(ethylenediamine)platinum(II), confirming its stoichiometry and purity. Standard elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which can be compared to the calculated theoretical values to verify the compound's identity. canterbury.ac.nzscirp.org

In addition to standard C, H, and N analysis, more advanced techniques are employed to quantify the platinum content, particularly in biological samples and in the characterization of platinum-conjugated nanoparticles.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the concentration of platinum in various samples, including digested DNA and tumor biopsies. ncl.ac.uk This method allows for the precise quantification of platinum-DNA adduct levels. ncl.ac.uk

Flameless Atomic Absorption Spectroscopy (FAAS) is another technique used for the quantitative determination of platinum. It has been used to measure the intracellular platinum content in cells treated with platinum compounds, providing insights into drug uptake. aacrjournals.org

In the context of drug delivery systems, elemental analysis is used to determine the amount of platinum complex conjugated to nanoparticles. For example, the Pt/Fe ratio can be assessed by elemental analysis to quantify the number of platinum complexes linked to magnetic iron oxide nanoparticles. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum Bioaccumulation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, capable of detecting most elements of the periodic table at concentrations as low as parts per trillion. youtube.com The methodology involves introducing a sample, typically in liquid form, into a high-temperature plasma (around 6,000-10,000 K). youtube.com This plasma, generated by inductively coupling energy from a radiofrequency magnetic field, desolvates, atomizes, and ionizes the atoms within the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of specific elements. youtube.comyoutube.com